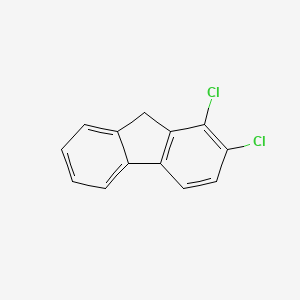

1,2-Dichloro-9H-fluorene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

121008-60-4 |

|---|---|

Molecular Formula |

C13H8Cl2 |

Molecular Weight |

235.10 g/mol |

IUPAC Name |

1,2-dichloro-9H-fluorene |

InChI |

InChI=1S/C13H8Cl2/c14-12-6-5-10-9-4-2-1-3-8(9)7-11(10)13(12)15/h1-6H,7H2 |

InChI Key |

BCBKMEUFTPYMKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of 1,2 Dichloro 9h Fluorene

Examination of Electrophilic Substitution Pathways on the Dichlorofluorene Nucleus

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, and the 1,2-dichloro-9H-fluorene nucleus is subject to these transformations, albeit with modified reactivity compared to unsubstituted fluorene (B118485). The two chlorine atoms on one of the benzene (B151609) rings significantly influence the reaction pathways. byjus.combyjus.com Halogens are known to be deactivating groups due to their strong electron-withdrawing inductive effect (-I), which reduces the electron density of the aromatic rings and slows the rate of electrophilic attack compared to benzene. byjus.com

However, through their ability to donate a lone pair of electrons via resonance (+R effect), the chlorine atoms act as ortho, para-directors. byjus.com In the case of this compound, this directing effect channels incoming electrophiles to specific positions on the chlorinated ring. The potential sites for substitution are C3, C4, and the positions on the unsubstituted ring (C5, C6, C7, C8). The combined directing effects of the two adjacent chlorine atoms and the steric hindrance they impose must be considered. The C4 position is para to the C1 chlorine and meta to the C2 chlorine, while the C3 position is ortho to the C2 chlorine and meta to the C1 chlorine. The positions on the second aromatic ring (C5-C8) are also available for substitution, with the C7 position being electronically favored due to its para-like relationship to the C9 bridge.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comorganicmystery.com For these to proceed on the deactivated dichlorofluorene nucleus, more stringent reaction conditions, such as stronger Lewis acids or higher temperatures, are often required compared to those for unsubstituted fluorene or benzene. byjus.com For instance, the Friedel-Crafts acylation of 2,7-dichloro-9H-fluorene with 2-chloroacetyl chloride has been demonstrated, indicating that the dichlorinated fluorene core is sufficiently nucleophilic to undergo such reactions. nih.gov

| Effect | Description | Impact on this compound |

|---|---|---|

| Inductive Effect (-I) | Strong electron withdrawal by electronegative chlorine atoms. | Deactivates the aromatic rings, reducing the overall reaction rate. |

| Resonance Effect (+R) | Lone pair donation from chlorine atoms to the aromatic π-system. | Directs incoming electrophiles to positions ortho and para to the chlorine atoms. Stabilizes the carbocation intermediate. |

| Steric Hindrance | Physical blocking by the chlorine atoms. | May disfavor substitution at positions adjacent to the chlorine atoms (e.g., C3). |

| Overall Reactivity | The deactivating inductive effect outweighs the activating resonance effect. | Requires more forcing conditions (e.g., higher temperatures, stronger catalysts) for substitution to occur. byjus.com |

Nucleophilic Reactivity at Chlorine-Substituted Positions

Nucleophilic aromatic substitution (SNAr) on aryl halides like this compound is fundamentally different from the nucleophilic substitution reactions of alkyl halides. Aryl halides are generally unreactive toward SN1 and SN2 mechanisms due to the high energy of the aryl cation intermediate and the geometric impossibility of a backside attack on the sp2-hybridized carbon, respectively. libretexts.org

For SNAr to occur via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group (the halogen). libretexts.orgyoutube.comchemistrysteps.com These EWGs are crucial for stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org

The this compound molecule lacks such powerful activating groups. While chlorine atoms are inductively electron-withdrawing, they are not sufficient to promote SNAr under standard conditions. youtube.com Consequently, the chlorine atoms at the C1 and C2 positions are largely inert to nucleophilic displacement by common nucleophiles like hydroxides, alkoxides, or amines under mild conditions. Overcoming this lack of reactivity would necessitate extreme conditions of temperature and pressure or the use of a different reaction pathway, such as the elimination-addition (benzyne) mechanism, which can be initiated by exceptionally strong bases like sodium amide (NaNH₂). chemistrysteps.com

Oxidative Transformations of this compound

The most susceptible site for oxidation in the this compound molecule is the C9 methylene (B1212753) bridge. This position is readily oxidized to a carbonyl group, yielding the corresponding 1,2-dichloro-9-fluorenone. This transformation is a common reaction for fluorene and its derivatives, often employing oxidants like potassium permanganate (B83412) (KMnO₄) or utilizing catalytic aerobic oxidation. sciencepublishinggroup.comresearchgate.netnih.govresearchgate.net

The oxidation of fluorene derivatives by potassium permanganate, a powerful and versatile oxidizing agent, has been the subject of detailed kinetic and mechanistic investigations. nitrkl.ac.in Studies on halogenated fluorenes in an alkaline medium reveal that the reaction proceeds via a complex mechanism involving the formation of an intermediate complex between the fluorene substrate and the active permanganate species. sciencepublishinggroup.comresearchgate.net

The reaction kinetics are typically first-order with respect to the concentration of permanganate and show a fractional-order dependence on the concentrations of both the fluorene derivative and the alkali. sciencepublishinggroup.comresearchgate.net The final oxidation product is consistently the corresponding 9-fluorenone (B1672902) derivative. researchgate.net

A comparative study of various halogenated fluorenes has established a clear trend in reactivity. The rate of oxidation is influenced by the nature of the halogen substituent, following the order: Fluorene > 2,7-Diiodofluorene > 2,7-Dibromofluorene > 2,7-Dichlorofluorene (B131596) sciencepublishinggroup.comresearchgate.net

This order indicates that the electron-withdrawing nature of the chlorine atoms deactivates the fluorene system towards oxidation by permanganate, making 2,7-dichlorofluorene the least reactive among the halogenated analogues studied. sciencepublishinggroup.comresearchgate.net This effect is attributed to the stabilization of the C-H bonds at the C9 position by the inductive effect of the halogens. The mechanism is believed to involve the formation of a 1:1 intermediate complex, and the intervention of free radicals has been observed. sciencepublishinggroup.comresearchgate.net The activation parameters, including entropy of activation (ΔS≠), often suggest an inner-sphere reaction pathway. austinpublishinggroup.com

| Parameter | Observation | Mechanistic Implication |

|---|---|---|

| Order in [Permanganate] | First-order | The rate-determining step involves one molecule of permanganate. sciencepublishinggroup.com |

| Order in [Fluorene Derivative] | Fractional-order | Suggests the formation of an intermediate complex prior to the rate-determining step. sciencepublishinggroup.com |

| Order in [Alkali] | Fractional-order | Indicates the involvement of hydroxide (B78521) ions in the pre-equilibrium steps. sciencepublishinggroup.com |

| Effect of Ionic Strength | No significant effect | Suggests the reaction occurs between a neutral molecule and an ion. researchgate.net |

| Reactivity Trend | Fl > Fl-I > Fl-Br > Fl-Cl | Electron-withdrawing halogens decrease the rate of oxidation at the C9 position. sciencepublishinggroup.comresearchgate.net |

Chemical Transformations at the Methylene Bridge (C9-Position)

The methylene bridge (C9) is the most reactive site on the this compound scaffold for non-oxidative transformations. The protons at this position are significantly acidic (pKa ≈ 22.6 in DMSO for unsubstituted fluorene) due to the ability of the aromatic rings to delocalize the negative charge of the resulting carbanion. This acidity facilitates a variety of carbon-carbon bond-forming reactions.

The acidity of the C9 protons allows for easy deprotonation by a suitable base (e.g., potassium tert-butoxide, sodium hydroxide) to generate a potent C9-fluorenyl anion. This nucleophilic anion can then react with a range of electrophiles in alkylation and functionalization reactions. researchgate.net

This strategy has been successfully employed for the synthesis of 9-monoalkylated fluorene derivatives. researchgate.net For example, the reaction of 2,7-dichloro-9H-fluorene with ethylene (B1197577) oxide in the presence of a base yields 2,7-dichloro-9-(2-hydroxyethyl)fluorene, demonstrating that the C9 position can be readily functionalized even in the presence of deactivating chloro-substituents. sci-hub.mk The reaction generally proceeds by treating the fluorene derivative with a base to form the anion, followed by the addition of an alkyl halide or another electrophile.

The Knoevenagel condensation is a powerful C=C bond-forming reaction that utilizes active methylene compounds. sigmaaldrich.comrsc.orgorientjchem.org The C9 position of this compound can act as the active methylene component in this reaction. In the presence of a basic catalyst (such as an amine like piperidine (B6355638) or an alkoxide), the C9-fluorenyl anion is generated and subsequently attacks the carbonyl carbon of an aldehyde or ketone. sigmaaldrich.comijcps.org This is followed by a dehydration step, which is often spontaneous, to yield a dibenzofulvene derivative—a compound where the C9 carbon is part of an exocyclic double bond. sigmaaldrich.commdpi.com

This transformation is significant as it changes the hybridization of the C9 carbon from sp³ to sp², resulting in a more planar and conjugated system. mdpi.com This structural modification can dramatically alter the electronic and photophysical properties of the fluorene core, making Knoevenagel condensation a key strategy for synthesizing materials for applications in organic electronics, such as organic dyes and hole-transporting materials. mdpi.com A wide variety of aromatic and heteroaromatic aldehydes can be used in this reaction, allowing for the introduction of diverse functional groups at the C9 position. mdpi.comresearchgate.net

Design and Synthesis of Derivatives and Analogues of 1,2 Dichloro 9h Fluorene

Structural Diversification of the Dichlorofluorene Core

The dichlorofluorene core can be further functionalized to introduce a wider range of substituents, thereby fine-tuning its electronic and steric properties. The synthesis of the common 2,7-dichlorofluorene (B131596) isomer, for instance, is typically achieved through the direct chlorination of fluorene (B118485). One established method involves reacting fluorene with sulfuryl chloride in glacial acetic acid, often with a catalyst like iron(III) chloride. google.com This reaction proceeds by adding fluorene to glacial acetic acid with the catalyst, cooling the mixture, and then slowly adding sulfuryl chloride while maintaining a low temperature. google.com After an insulation period, the reaction is heated and then cooled to precipitate the 2,7-dichlorofluorene product, which can be isolated by filtration. google.com

Further diversification can be achieved through cross-coupling reactions. For example, Suzuki-Miyaura cross-coupling reactions are employed to synthesize 2,7-diaryl substituted fluorenes from 2,7-dichlorofluorene and various arylboronic acids. researchgate.net This palladium-catalyzed reaction allows for the introduction of a wide array of aryl groups, significantly altering the electronic properties and extending the π-conjugation of the fluorene system. researchgate.net These methods provide a pathway to novel fluorene-cored organic materials with tailored functionalities. researchgate.net

The planar structure of dichlorofluorene makes it an excellent candidate for incorporation into larger, annulated polycyclic aromatic hydrocarbons (PAHs). These extended π-systems are of significant interest for their applications in organic electronics. globethesis.com Synthetic strategies to build these complex architectures often involve multi-step sequences, including reactions like Diels-Alder cycloadditions, Suzuki couplings, and oxidative cyclodehydrogenation (Scholl reaction). globethesis.comresearchgate.net

By designing appropriate dichlorofluorene-containing precursors, chemists can fuse additional aromatic rings onto the core structure. For example, dichlorofluorene units can be functionalized with reactive groups that facilitate annulation reactions, leading to the formation of larger, rigid, and well-defined nanographene-like structures. researchgate.netscholaris.ca The synthesis of these large PAHs is critical for developing new materials with properties that bridge the gap between small molecules and bulk graphite. researchgate.net

Functionalization of the 9-Position for Tailored Derivatives

The methylene (B1212753) bridge at the C-9 position of the fluorene ring is the most reactive site due to the acidity of its protons, making it a prime target for synthetic modification. mdpi.com

The acidic nature of the C-H bonds at the 9-position facilitates deprotonation by a base, followed by reaction with electrophiles to introduce a wide variety of substituents. 9-monoalkylation can be achieved by reacting fluorene with alcohols in the presence of a base like potassium tert-butoxide (t-BuOK). researchgate.net

For the synthesis of 9,9-disubstituted derivatives, which are often used to enhance material stability by preventing oxidation, a two-step alkylation is common. mdpi.comnih.gov The general procedure involves treating the fluorene derivative with a strong base such as potassium hydroxide (B78521) (KOH) in a solvent like dimethyl sulfoxide (B87167) (DMSO), followed by the addition of an alkylating agent like methyl iodide to produce 9,9-dimethylfluorene. mdpi.comresearchgate.net This method can be adapted for dichlorofluorenes to produce derivatives with enhanced thermal and morphological stability. labxing.com A straightforward approach for synthesizing 9,9-disubstituted fluorenes has also been developed using a tandem palladium-catalyzed C(sp2)−H activation/carbenoid insertion sequence starting from 2-iodobiphenyls and α-diazoesters. labxing.com

| Substitution Reaction at C-9 | Base/Catalyst | Reagents | Product Type |

| Methylation | KOH | CH₃I, DMSO | 9,9-dimethyl |

| Hydroxymethylation | NaOCH₃ | (CH₂O)n, DMSO/CH₃OH | 9,9-bis(hydroxymethyl) |

| Pyridinylmethylation | KOH, Aliquat 336 | 2-(Bromomethyl)pyridine | 9,9-bis[(pyridin-2-yl)methyl] |

| Arylation (from 2-iodobiphenyl) | Pd(OAc)₂ | α-diazoesters | 9,9-disubstituted |

This table summarizes common methods for creating 9,9-disubstituted fluorenes, which can be applied to the 1,2-dichloro-9H-fluorene core. mdpi.comresearchgate.netlabxing.com

The 9-position can be readily oxidized to form the corresponding ketone, 1,2-dichloro-9-fluorenone, or reduced to the alcohol, 1,2-dichloro-9-fluorenol.

Fluorenone Synthesis: The oxidation of dichlorofluorene to dichlorofluorenone can be accomplished through aerobic oxidation. rsc.org This process is often carried out under ambient conditions using a base such as potassium hydroxide (KOH) in a solvent like tetrahydrofuran (B95107) (THF). rsc.org The reaction mechanism typically involves the deprotonation of the fluorene at the C-9 position by the base, followed by reaction with molecular oxygen from the air. study.com This method is efficient and offers high yields and purity for fluorenones substituted with halogens. rsc.org

| Oxidizing Agent/System | Base | Solvent | Conditions |

| Air (O₂) | KOH | THF | Ambient temperature |

| Air (O₂) | NaOH | DMSO | 50-100 °C |

| Air (O₂) | Graphene-supported KOH | DMF | Room temperature |

This table outlines various conditions for the aerobic oxidation of substituted fluorenes to fluorenones. rsc.orgresearchgate.netgoogle.com

Fluorenol Synthesis: The corresponding alcohol, 1,2-dichloro-9-fluorenol, can be synthesized by the reduction of 1,2-dichloro-9-fluorenone. A common and effective method for this transformation is the use of a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). brainly.combrainly.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride onto the electrophilic carbonyl carbon of the fluorenone. study.com This step forms a tetrahedral alkoxide intermediate, which is subsequently protonated during an aqueous or acidic workup to yield the final fluorenol product. brainly.comstudy.com This reduction can be monitored by observing the color change from the yellow of the fluorenone to the colorless or white fluorenol. chegg.com

Integration of Dichlorofluorene into Heterocyclic and Organometallic Frameworks

The dichlorofluorene moiety serves as a versatile platform for the construction of more complex molecular systems, including those containing heterocyclic rings and organometallic centers.

The synthesis of heterocyclic derivatives often involves using a functionalized dichlorofluorene as a starting point. For instance, fluorenyl-hydrazonothiazole derivatives can be synthesized via the Hantzsch reaction, starting from a fluorenone precursor. mdpi.com This involves reacting a 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with an appropriate α-halocarbonyl compound. mdpi.com Such integrations are pivotal in medicinal chemistry, where heterocyclic compounds are of great importance. sciencescholar.us

In the realm of organometallic chemistry, fluorene and its derivatives can act as ligands for transition metals. researchgate.net The π-system of the fluorene core can coordinate to metal centers, creating organometallic complexes. For example, 9-borafluorene (B15495326) derivatives, which are boron-containing heterocycles, have been synthesized and functionalized. nih.gov These compounds are prepared by reacting lithiated precursors with 9-chloro-9-borafluorene. nih.gov The resulting borafluorene derivatives can exhibit strong luminescence and high thermal stability, making them promising candidates for use in organic light-emitting diodes (OLEDs). nih.gov The incorporation of the dichlorofluorene unit into such frameworks allows for the fine-tuning of the electronic and photophysical properties of the final organometallic or heterocyclic material.

Synthesis of Dichlorofluorene-Based Thiazolidinone and Azetidinone Conjugates

The synthesis of novel thiazolidinone and azetidinone conjugates incorporating a dichlorofluorene moiety has been a subject of interest due to the diverse biological activities associated with these heterocyclic rings. nih.govnih.govresearchgate.net Research has demonstrated a multi-step synthetic pathway starting from 2,7-dichloro-9H-fluorene to yield these target compounds. nih.govnih.govresearchgate.net

The initial step involves the chloroacetylation of 2,7-dichloro-9H-fluorene. This reaction is carried out in dichloromethane (B109758) (DCM) at a low temperature (0–5 °C) using chloroacetyl chloride and aluminum chloride, resulting in the formation of 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone in excellent yield. nih.gov

Subsequently, the synthesized ketone undergoes a Hantzsch thiazole (B1198619) synthesis. By reacting 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone with thiourea (B124793) in refluxing ethanol, 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine is obtained with a high yield of 97%. nih.gov This thiazole amine serves as a crucial intermediate for the synthesis of the final heterocyclic conjugates.

The next stage of the synthesis involves the formation of Schiff base intermediates. The 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine is reacted with a variety of substituted aryl/heteroaryl aldehydes to produce the corresponding Schiff bases. nih.govnih.govresearchgate.net

Finally, the target thiazolidinone and azetidinone analogues are synthesized from these Schiff bases. The thiazolidinone derivatives are obtained through the reaction of the Schiff bases with thioglycolic acid. nih.govnih.govresearchgate.net The azetidinone derivatives are synthesized by reacting the Schiff bases with chloroacetyl chloride. nih.govnih.govresearchgate.net These synthetic steps are summarized in the table below.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2,7-Dichloro-9H-fluorene | Chloroacetyl chloride, Aluminum chloride, Dichloromethane, 0–5 °C | 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone |

| 2 | 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone | Thiourea, Ethanol, Reflux | 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine |

| 3 | 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine | Various aryl/heteroaryl aldehydes | Schiff base intermediates |

| 4a | Schiff base intermediates | Thioglycolic acid | Thiazolidinone analogues |

| 4b | Schiff base intermediates | Chloroacetyl chloride | Azetidinone analogues |

Development of Fluorene-Fused Metal Complexes and Silafluorene Derivatives

Advanced Spectroscopic and Analytical Characterization of 1,2 Dichloro 9h Fluorene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy of 1,2-Dichloro-9H-fluorene would provide detailed information about the electronic environment of the hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic protons and the methylene (B1212753) (CH₂) protons at the 9-position. The chemical shifts (δ) would indicate the degree of shielding for each proton, while the integration of the signals would correspond to the number of protons in each unique environment. Furthermore, spin-spin coupling patterns (multiplicity) would reveal the connectivity of adjacent, non-equivalent protons.

Currently, specific, experimentally-derived ¹H and ¹³C NMR data tables for this compound are not available in published literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY)

Two-dimensional (2D) NMR techniques are employed to resolve complex structures and provide unambiguous assignments of NMR signals.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment on this compound would establish the correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network within the fluorene (B118485) skeleton.

HSQC (Heteronuclear Single Quantum Coherence) : This 2D technique would correlate the signals of protons with their directly attached carbon atoms, allowing for the definitive assignment of both ¹H and ¹³C resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy) : A NOESY experiment provides information about the spatial proximity of protons. For this compound, it could be used to confirm through-space interactions between protons, aiding in the verification of the three-dimensional structure.

Detailed 2D NMR correlation data for this compound has not been reported in the accessible scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. An HRMS analysis of this compound would provide a highly precise mass-to-charge (m/z) ratio of its molecular ion. This accurate mass measurement allows for the calculation of a unique elemental formula (C₁₃H₈Cl₂), thereby confirming the compound's identity and distinguishing it from isomers or compounds with the same nominal mass. The characteristic isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would serve as an additional, definitive confirmation of the structure.

A specific data table of HRMS results for this compound is not available in the public record.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to:

C-H stretching vibrations for the aromatic and methylene groups.

C=C stretching vibrations within the aromatic rings of the fluorene core.

C-Cl stretching vibrations , which would confirm the presence of the chlorine substituents.

A data table detailing the specific vibrational frequencies from an experimental IR spectrum of this compound is not currently available.

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy for Photophysical Characterization

Ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectroscopy are key techniques for investigating the electronic and photophysical properties of conjugated systems like fluorene derivatives.

The UV-Vis spectrum of this compound would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions (typically π-π*) within the aromatic system. The positions of the absorption maxima (λmax) would provide insight into the electronic structure. Fluorescence spectroscopy would characterize the light emitted by the molecule after excitation, providing data on the emission maxima and quantum yield, which are important for applications in materials science and optoelectronics.

Specific photophysical data, such as absorption and emission maxima for this compound, are not documented in available scientific sources.

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An XRD analysis of a suitable crystal of this compound would provide detailed information on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions that stabilize the solid-state structure. This technique provides an unambiguous confirmation of the molecular architecture.

Crystallographic data for this compound, which would include parameters such as unit cell dimensions, space group, and atomic coordinates, have not been deposited in public crystallographic databases.

Computational and Theoretical Approaches to 1,2 Dichloro 9h Fluorene Research

Density Functional Theory (DFT) for Electronic and Geometric Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic and geometric properties of molecules. semanticscholar.org This method is valued for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. For 1,2-Dichloro-9H-fluorene, DFT can be employed to calculate its optimized molecular geometry, electronic charge distribution, and various other properties that govern its reactivity and stability.

Elucidation of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

A key application of DFT is the characterization of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov

A large HOMO-LUMO gap generally indicates high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. growingscience.com Conversely, a small gap suggests that the molecule is more reactive. semanticscholar.org For aromatic compounds like this compound, the distribution of HOMO and LUMO densities across the molecule can reveal sites that are susceptible to electrophilic or nucleophilic attack. DFT calculations can provide precise energy values for these orbitals and visualize their spatial distribution, offering insights into potential intramolecular charge transfer processes. nih.govnih.gov

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.7 eV |

Conformational Analysis and Energetic Stability

For substituted ethanes, for example, theoretical calculations can determine the relative stabilities of different staggered and eclipsed conformations, considering factors like steric hindrance and electrostatic interactions. nih.gov In the case of this compound, DFT can be used to precisely determine bond lengths, bond angles, and dihedral angles of the most stable structure. By comparing the energies of different potential isomers or conformers, researchers can predict their relative abundance at thermal equilibrium. semanticscholar.org

Prediction of Spectroscopic Signatures

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental data. olemiss.edu By computing the vibrational frequencies of the molecule, it is possible to generate a theoretical infrared (IR) and Raman spectrum. These predicted spectra can be compared with experimental results to confirm the molecular structure and assign specific vibrational modes to observed spectral peaks.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, such as UV-Vis spectra. dntb.gov.ua This involves calculating the energies of electronic transitions from the ground state to various excited states. The results can help identify the nature of these transitions (e.g., π-π* transitions) and predict the maximum absorption wavelengths (λmax), which are directly related to the HOMO-LUMO energy gap. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Reaction Pathways

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules by solving Newton's equations of motion for a system of atoms. nih.govnih.gov This method allows researchers to observe molecular motions, conformational changes, and interactions over time, offering a dynamic picture that complements the static information from methods like DFT. researchgate.net For this compound, MD simulations could be used to explore its behavior in different environments, such as in various solvents or at different temperatures.

Investigation of Photochemical Isomerization Mechanisms

Photochemical isomerization is a process where a molecule undergoes a structural change upon absorbing light. MD simulations, particularly nonadiabatic molecular dynamics, are crucial for understanding the complex mechanisms of these reactions, which often occur on ultrafast timescales. nsf.govnih.gov

For fluorene-based molecular motors, combined quantum chemical and molecular dynamics studies have been used to investigate their rotational cycles. nih.gov These simulations can map the potential energy surfaces of the ground and excited states, identifying key features like conical intersections that facilitate the transition between isomers. nih.gov By simulating the trajectory of the molecule after photoexcitation, researchers can determine the lifetime of the excited state and predict the quantum yield of the photoisomerization process. nih.govchemrxiv.org Such simulations could, in principle, be applied to this compound to explore its potential photochemical reactivity.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental to elucidating the detailed mechanisms of chemical reactions. nih.gov These methods allow for the exploration of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a comprehensive understanding of how a reaction proceeds from reactants to products. nih.gov

By mapping the potential energy surface, these calculations can identify the most energetically favorable route for a given transformation. nih.gov This includes locating the geometry of the transition state—the highest energy point along the reaction coordinate—and determining the energy barrier that must be overcome for the reaction to occur. For a molecule like this compound, quantum chemical methods could be used to investigate its reactivity in various chemical transformations, such as nucleophilic substitution or electrophilic aromatic substitution, by modeling the interactions with other reagents and calculating the energetics of the entire reaction pathway. This predictive capability is invaluable for designing new synthetic routes and understanding chemical reactivity. nih.gov

Emerging Research Applications of 1,2 Dichloro 9h Fluorene and Its Functionalized Derivatives

Utilization in Organic Electronics and Optoelectronic Materials

Fluorene-based compounds are a cornerstone of organic electronics and optoelectronics due to their exceptional properties. acs.orgmdpi.com They are widely employed as active components in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govnih.gov The core advantages of the fluorene (B118485) unit include a wide bandgap and high charge carrier mobility. acs.orgmdpi.com The C9 position of the fluorene ring is readily alkylated, which significantly improves the solubility of the resulting materials without substantially altering their electronic properties, making them suitable for solution-based processing techniques. mdpi.com 1,2-Dichloro-9H-fluorene serves as a key building block, providing a synthetically accessible route to asymmetrically functionalized fluorene derivatives, which can be used to construct sophisticated electronic materials.

Polyfluorenes and their copolymers are among the most studied classes of light-emitting conjugated polymers. They are known for their ability to emit light across the entire visible spectrum with high efficiency and low operating voltage. 20.210.105 The color of the emitted light can be precisely tuned by copolymerizing fluorene units with other aromatic monomers. nih.gov20.210.105

This compound is an ideal precursor for creating these advanced polymeric materials. Through palladium-catalyzed reactions such as Suzuki or Stille coupling, the chlorine atoms can be substituted to link fluorene units with other monomers, forming alternating copolymers. nih.gov20.210.105 This synthetic strategy allows for the creation of polymers with tailored optoelectronic properties. For instance, copolymerization with electron-deficient units can lower the polymer's LUMO (Lowest Unoccupied Molecular Orbital) energy level, leading to red-shifted emission, which is crucial for achieving full-color displays. The high fluorescence quantum yield and photostability of the fluorene core are retained in these polymers, making them excellent candidates for the emissive layer in OLEDs. acs.orgresearchgate.netucf.edu

Table 1: Performance of Light-Emitting Diodes Based on Fluorene Copolymers This table presents exemplary data for devices using fluorene-based copolymers, illustrating the performance achievable with materials derived from functionalized fluorene precursors.

| Copolymer System | Emission Color | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) |

|---|---|---|---|

| Fluorene with 9,10-dicyanophenanthrene (2.5 mol%) | Greenish-Blue | 9230 | 3.33 |

| Fluorene with dicyanostilbene | Yellow-Green | - | - |

Data sourced from studies on fluorene copolymers. nih.gov

Efficient charge transport is critical for the performance of multilayered optoelectronic devices such as OLEDs and perovskite solar cells. mdpi.comnih.gov Fluorene-based compounds are widely recognized for their excellent charge transport capabilities, particularly as hole transport materials (HTMs). mdpi.com An effective HTM must possess a suitable HOMO (Highest Occupied Molecular Orbital) energy level for efficient hole injection from the anode and good morphological stability. nih.gov

Derivatives synthesized from this compound are instrumental in developing novel HTMs. The dichloro-functionalization allows for the attachment of hole-transporting moieties, such as triarylamines, through cross-coupling reactions. This modular approach enables the fine-tuning of the material's electrochemical properties to match the energy levels of adjacent layers in a device, thereby minimizing energy barriers for charge injection and transport. Furthermore, incorporating the rigid fluorene core can lead to materials with high glass transition temperatures (Tg), which enhances the thermal stability and operational lifetime of the device. rsc.orgresearchgate.net Spiro-type structures, like those based on spiro[fluorene-9,9′-xanthene], are particularly effective as HTMs, and dichlorinated fluorenes can serve as intermediates in their complex synthesis. nih.govrsc.org

The versatility of fluorene derivatives makes them integral to both OLEDs and OPVs. In OLEDs, they are used not only as light-emitting materials but also as host materials for phosphorescent emitters and as charge transport layers. nih.govrsc.org In OPVs, particularly perovskite solar cells, fluorene-based molecules are among the state-of-the-art hole transport materials, replacing less stable incumbents. nih.govrsc.org

This compound acts as a foundational precursor for materials in both applications. For OLEDs, its derivatives can be designed to have high triplet energies, making them suitable hosts for phosphorescent dopants, which enables devices to achieve near-100% internal quantum efficiency. rsc.org For OPVs, HTMs derived from functionalized fluorenes have led to perovskite solar cells with power conversion efficiencies (PCEs) exceeding 20% and demonstrating significantly improved long-term stability compared to devices using standard HTMs like Spiro-OMeTAD. nih.govrsc.org

Table 2: Performance of Perovskite Solar Cells with Fluorene-Based Hole Transport Materials This table showcases the high efficiencies achieved in perovskite solar cells using advanced HTMs derived from fluorene-based cores.

| Hole Transport Material Core | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|

| Spiro[fluorene-9,9′-xanthene] (SFX) | 7.30% (ssDSC), 19.84% (PSC) | rsc.org |

| Fluorene-dithiophene (FDT) | ~20.2% | nih.gov |

| Indeno[1,2-b]thiophene on Triazine Core | 13.2% | rsc.org |

ssDSC: solid-state dye-sensitized solar cell; PSC: perovskite solar cell.

Integration into Chemical Sensor Architectures and Fluorescent Probes

This compound provides a platform for synthesizing custom-designed sensor molecules. The chlorine atoms can be replaced with specific receptor units that bind to a target analyte (e.g., metal ions, explosives, or biological molecules). mit.edu Upon binding, the electronic properties of the receptor can change, inducing a conformational change in the polymer backbone or initiating an electron or energy transfer process that quenches or alters the fluorescence signal. mit.eduresearchgate.net This turn-off or ratiometric response allows for the sensitive and selective detection of the target analyte. The ability to create asymmetrically functionalized fluorenes from the 1,2-dichloro precursor is particularly useful for developing complex probes where different functionalities (e.g., a receptor and a solubilizing group) are required.

Strategic Building Blocks in Organic Synthesis for Complex Molecular Systems

The utility of a chemical compound in organic synthesis is often defined by its functional group handles, which allow for its incorporation into larger, more complex structures. Halogenated aromatic compounds are among the most important building blocks in modern organic synthesis due to their reactivity in a wide array of cross-coupling reactions. nih.gov

This compound embodies this principle. It serves as a robust and versatile intermediate for constructing complex molecular and macromolecular systems. organic-chemistry.org The two chlorine atoms offer regiochemical control, allowing for stepwise or directed functionalization to build intricate architectures that would be difficult to access otherwise. This strategic value is analogous to that of other dihalogenated aromatics, such as 9,10-dichlorooctafluoroanthracene, which has been established as a key synthon for n-type organic semiconductors. nih.gov The reliable reactivity of the chloro-substituents makes this compound a valuable component in the synthetic chemist's toolbox for materials discovery.

The development of advanced materials is critically dependent on the availability of high-purity, well-defined precursors. nih.govosti.gov this compound is a precursor to a multitude of advanced intermediates used in material science. By reacting it with organoboronic acids or esters (Suzuki reaction), organostannanes (Stille reaction), or other organometallic reagents, chemists can generate more complex fluorene-based intermediates. These can include diboronic esters of fluorene, fluorene-containing oligomers, or fluorenes functionalized with other reactive groups. These new intermediates are then used in subsequent synthetic steps to build the final target materials, such as the conjugated polymers for OLEDs or the complex HTMs for solar cells discussed previously. nih.govnih.gov The role of this compound is therefore foundational, sitting at the start of a synthetic value chain that leads to high-performance materials.

Role in the Synthesis of Specialty Chemicals

The rigid, planar, and aromatic structure of the fluorene system makes it an attractive building block for a range of specialty chemicals. Halogenated derivatives, such as dichlorofluorenes, are particularly valuable as intermediates, allowing for the introduction of various functional groups through cross-coupling reactions.

Although direct examples for the 1,2-dichloro isomer are not extensively documented, the closely related 2,7-dichloro-9H-fluorene is a key intermediate in the synthesis of important pharmaceutical compounds. nih.gov Notably, it is a recognized precursor in the production of Lumefantrine, an essential antimalarial drug. nih.gov This highlights the role of the dichlorofluorene core as a foundational structure for complex, biologically active molecules.

Beyond pharmaceuticals, the fluorene nucleus is integral to the development of organic electronics. Fluorene derivatives are known for their high photoluminescence quantum yield and tunable electronic properties, making them suitable for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netresearchgate.net Halogenated fluorenes serve as versatile starting materials for creating a variety of organic semiconductor materials through reactions like the Suzuki coupling. researchgate.net The substitution pattern on the fluorene ring significantly influences the electronic and optical properties of the resulting materials.

Furthermore, new classes of bioactive agents, including thiazolidinone and azetidinone analogues, have been successfully synthesized using a 2,7-dichloro-9H-fluorene moiety. nih.govresearchgate.net These compounds have demonstrated potential as both anticancer and antimicrobial agents against multidrug-resistant strains. nih.govresearchgate.net The synthesis typically involves the chloroacetylation of the dichlorofluorene core, followed by reactions to build the heterocyclic rings. nih.gov

| Precursor Compound | Specialty Chemical Class | Example Application | Reference |

|---|---|---|---|

| 2,7-Dichloro-9H-fluorene | Pharmaceuticals | Intermediate for Lumefantrine (antimalarial) | nih.gov |

| 2,7-Dichloro-9H-fluorene | Bioactive Heterocycles | Anticancer and antimicrobial agents (thiazolidinone/azetidinone analogues) | nih.govresearchgate.net |

| Halogenated Fluorenes | Organic Semiconductors | Materials for OLEDs and OFETs | researchgate.netresearchgate.netresearchgate.net |

| 9H-Fluorene Derivatives | Dyes | Precursors for fluorene-based dyes | chemsrc.com |

Ligand Design for Catalytic Systems and Metal-Organic Frameworks

The unique structural and electronic properties of the fluorene scaffold make it a compelling component in the design of advanced ligands for catalysis and as building blocks for metal-organic frameworks (MOFs). The rigid backbone of fluorene can be strategically functionalized to create specific coordination environments for metal ions.

In ligand design, the fluorene unit can be incorporated to influence the steric and electronic environment of a metal center in a catalytic complex. mdpi.com While specific research on this compound as a ligand precursor is not prominent, halogenated positions on aromatic rings are standard handles for synthetic elaboration. These positions allow for the introduction of phosphine, amine, or other coordinating groups via cross-coupling chemistry to form multidentate or pincer-type ligands. Such ligands are critical in homogeneous catalysis, where tuning their properties can significantly impact the activity, selectivity, and stability of the catalyst. csuohio.edu

In the context of Metal-Organic Frameworks (MOFs), fluorene-based molecules can be utilized as organic linkers or struts that connect metal nodes to form porous, crystalline materials. nih.gov MOFs have applications in gas storage, separation, and heterogeneous catalysis. nih.govcornell.edu The photoluminescent nature of the fluorene core is particularly advantageous for creating MOFs that can function as chemical sensors. researchgate.net The introduction of functional groups onto the fluorene linker can tailor the properties of the MOF, such as its pore size, chemical affinity, and optical response. mdpi.com For instance, fluorene-based ligands have been used to create silver(I) complexes that form polymeric chains for the detection of copper(II) ions. mdpi.com The specific geometry and electronic nature of the 1,2-dichloro substitution pattern could potentially lead to MOFs with unique topologies and functionalities.

| Application Area | Role of Fluorene Derivative | Key Features and Potential | Reference |

|---|---|---|---|

| Catalytic Systems | Ligand Scaffold | Provides a rigid backbone; functionalization at chloro-positions allows for tuning of steric/electronic properties of the catalyst. | mdpi.comcsuohio.edu |

| Metal-Organic Frameworks (MOFs) | Organic Linker | Creates porous, crystalline structures; inherent fluorescence is useful for chemical sensing applications. | nih.govmdpi.com |

Research on Molecular Machines and Rotary Motors

The development of artificial molecular machines, which perform controlled motion at the nanoscale, is a major frontier in chemistry. nih.gov Fluorene-based structures have been central to the design of light-driven molecular rotary motors. nih.govresearchgate.netresearchgate.net These motors typically consist of two halves, a stator and a rotor, connected by a central double bond that acts as an axle. The fluorene moiety often serves as the stator, providing a rigid and well-defined platform.

The operational cycle of these motors involves a sequence of photochemical and thermal isomerization steps. nih.gov Light absorption triggers a cis-trans (or E/Z) isomerization around the central double bond, followed by a thermal helix inversion that results in a net unidirectional rotation. nih.gov The enantiomeric homogeneity of these motors is crucial for their unidirectional function. acs.org

Halogenated fluorene derivatives, such as 2,7-dibromodiazofluorene, have proven valuable in the synthesis of these complex molecular machines. acs.org The halogen substituents serve several purposes:

They can suppress the unwanted dimerization of diazofluorene precursors during synthesis. acs.org

They increase the crystallinity of intermediates, simplifying purification by recrystallization. acs.org

Crucially, they provide reactive sites for the introduction of other functional groups to fine-tune the motor's properties or to attach it to surfaces or other molecular systems. acs.org

While research has often utilized bromo-derivatives, the principles are directly applicable to chloro-analogues like this compound. The specific placement of chlorine atoms at the 1 and 2 positions could influence the steric interactions and electronic landscape of the motor, potentially affecting its rotational speed and efficiency. Theoretical design and molecular modeling play a significant role in predicting the behavior of new motor designs based on modified fluorene stators. nih.gov

| Component | Typical Role | Function |

|---|---|---|

| Fluorene Unit | Stator | Provides a rigid, stationary platform for the motor. |

| Central Alkene | Axle | Allows for light-induced isomerization (rotation). |

| Rotor Unit | Rotor | The part of the molecule that rotates relative to the stator. |

| Halogen Substituents (e.g., Cl, Br) | Synthetic Handle | Facilitates synthesis and allows for further functionalization. |

Q & A

Q. What are the common synthetic routes for preparing 1,2-Dichloro-9H-fluorene, and what experimental conditions optimize yield?

Methodological Answer:

- Direct Chlorination : Electrophilic chlorination of 9H-fluorene using Cl₂ in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) under controlled temperatures (40–60°C) in a non-polar solvent (e.g., CCl₄). Monitor reaction progress via TLC to avoid over-chlorination.

- Regioselectivity : The 1,2-dichloro isomer can be isolated via fractional crystallization or column chromatography using hexane/ethyl acetate gradients.

- Yield Optimization : Lower temperatures (≤50°C) and stoichiometric control of Cl₂ reduce byproduct formation. Purity is confirmed via melting point analysis (compare with literature) and NMR .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include aromatic protons in the 7.2–8.0 ppm range (split due to chlorine’s electronegativity) and the fluorene bridgehead proton at ~4.3 ppm. Chlorine substituents deshield adjacent carbons (¹³C shifts: 125–140 ppm).

- IR Spectroscopy : C-Cl stretches appear at 550–650 cm⁻¹. Confirm absence of OH/NH groups (no peaks >3000 cm⁻¹).

- GC-MS : Molecular ion peak at m/z 238/240 (Cl isotopic pattern). Fragmentation patterns include loss of Cl (→ m/z 203) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Analysis : Use the B3LYP hybrid functional (as validated for aromatic systems ) to compute electron density maps. Chlorine’s electron-withdrawing effect reduces π-electron density at positions 1 and 2, making them less reactive toward electrophiles but suitable for nucleophilic aromatic substitution.

- Suzuki Coupling : Optimize Pd-catalyzed coupling by selecting electron-deficient aryl boronic acids. Pre-activate the catalyst with PPh₃ to enhance turnover .

Q. What strategies address contradictions in reported regioselectivity data for electrophilic substitution on dichloro-fluorene derivatives?

Methodological Answer:

- Crystallographic Validation : Resolve ambiguities in substitution patterns using single-crystal X-ray diffraction (as demonstrated for chloromethyl-fluorene derivatives ).

- Competitive Kinetic Studies : Compare reaction rates of nitration (HNO₃/H₂SO₄) at positions 3, 4, and 6. Use HPLC to quantify isomer ratios and identify dominant pathways under varying conditions (e.g., temperature, solvent polarity) .

Q. How can researchers design controlled experiments to differentiate between kinetic vs. thermodynamic control in dihalogenation reactions of fluorene?

Methodological Answer:

- Time-Temperature Studies : Perform chlorination at 30°C (kinetic control) vs. 80°C (thermodynamic control). Analyze product ratios via GC-MS.

- Computational Modeling : Calculate relative stabilities of isomers using Gaussian09 with MP2/cc-pVDZ. Higher stability of 1,2-dichloro (vs. 2,7-) is predicted due to reduced steric strain .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.